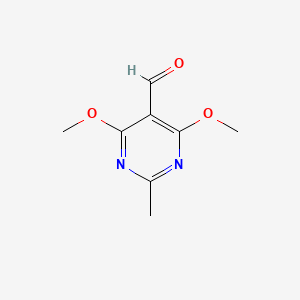
4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C7H8N2O3. It belongs to the pyrimidine family, which is known for its biological activity and significance in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of two methoxy groups at positions 4 and 6, a methyl group at position 2, and an aldehyde group at position 5 on the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction leads to the formation of the pyrimidine ring with the desired substituents.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as temperature control and solvent selection, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid.
Reduction: 4,6-Dimethoxy-2-methylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The methoxy and aldehyde groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
4,6-Dihydroxy-2-methylpyrimidine: Similar structure but with hydroxyl groups instead of methoxy groups.
4,6-Dichloro-2-methylpyrimidine: Similar structure but with chlorine atoms instead of methoxy groups.
2,4-Dimethoxy-6-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
4,6-dimethoxy-2-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H10N2O3/c1-5-9-7(12-2)6(4-11)8(10-5)13-3/h4H,1-3H3 |
Clave InChI |
YDYGOXJVGCZUGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=N1)OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


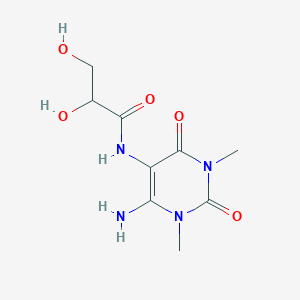


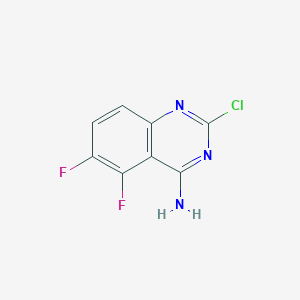
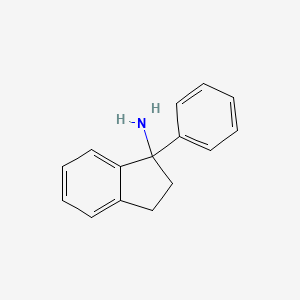

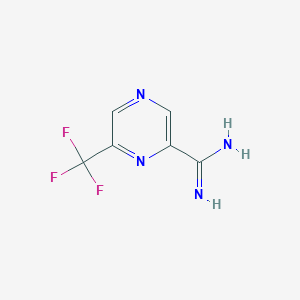

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)

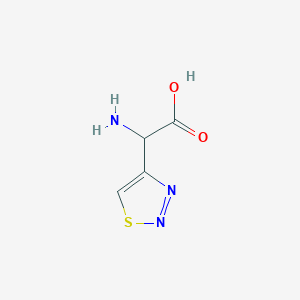
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
